SB225002

Catalog No.
S548257
CAS No.
182498-32-4
M.F
C13H10BrN3O4
M. Wt
352.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SB225002

CAS Number

182498-32-4

Product Name

SB225002

IUPAC Name

1-(2-bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea

Molecular Formula

C13H10BrN3O4

Molecular Weight

352.14 g/mol

InChI

InChI=1S/C13H10BrN3O4/c14-9-3-1-2-4-10(9)15-13(19)16-11-6-5-8(17(20)21)7-12(11)18/h1-7,18H,(H2,15,16,19)

InChI Key

MQBZVUNNWUIPMK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

N-(2-hydroxy-4-nitrophenyl)-N'-(2-bromophenyl)urea, SB 225002, SB-225002, SB225002

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br

The exact mass of the compound 1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea is 350.98547 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of nitrophenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SB225002 (CAS 182498-32-4) is a highly potent, non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2), functioning as a critical benchmark compound in immunological and oncological pharmacology. It inhibits interleukin-8 (IL-8) binding to CXCR2 with an IC50 of 22 nM and exhibits greater than 150-fold selectivity over the closely related CXCR1 receptor . Unlike early-generation peptide-based inhibitors, its small-molecule structure provides enhanced stability and processability for both in vitro cellular assays and in vivo disease models. For procurement professionals and lead researchers, SB225002 represents the gold standard for isolating CXCR2-dependent pathways in neutrophil chemotaxis, tumor microenvironment modulation, and acute inflammatory responses without confounding off-target effects[1].

Substituting SB225002 with generic anti-inflammatory agents or dual CXCR1/2 inhibitors, such as reparixin (repertaxin), fundamentally compromises pathway isolation. Reparixin is highly biased toward CXCR1 (IC50 = 1 nM) and exhibits weak affinity for CXCR2 (IC50 = 400 nM), whereas SB225002 is highly specific to CXCR2 (IC50 = 22 nM) . In functional assays, such as triple-negative breast cancer (TNBC) viability models, reparixin fails to induce cell death, while SB225002 dose-dependently reduces cell viability and downregulates anti-apoptotic biomarkers[1]. Procuring a dual or CXCR1-biased inhibitor when a CXCR2-driven phenotype is targeted will result in false negatives and irreproducible data, making the exact chemical identity of SB225002 non-negotiable for CXCR2-specific research.

Receptor Selectivity: CXCR2 vs. CXCR1

SB225002 demonstrates exceptional selectivity for CXCR2, effectively isolating its signaling axis from CXCR1. In radioligand binding assays, SB225002 displaces 125I-IL-8 from CXCR2 with an IC50 of 22 nM, while showing greater than 150-fold lower affinity for CXCR1 . In contrast, the common comparator reparixin is CXCR1-biased (IC50 = 1 nM for CXCR1 vs. 400 nM for CXCR2) .

Evidence DimensionReceptor Binding Affinity (IC50)
Target Compound Data22 nM (CXCR2); >3300 nM (CXCR1)
Comparator Or BaselineReparixin: 400 nM (CXCR2); 1 nM (CXCR1)
Quantified DifferenceSB225002 provides >150-fold selectivity for CXCR2, whereas reparixin is 400-fold selective for CXCR1.
ConditionsRadioligand binding assay (125I-IL-8 displacement) in transfected CHO cell membranes.

Ensures researchers can definitively attribute observed phenotypic changes to CXCR2 blockade without confounding interference from CXCR1.

Functional Efficacy in TNBC Viability Models

In triple-negative breast cancer (TNBC) models driven by aberrant IL-8 expression, CXCR2 inhibition is critical for reducing cell viability. When tested head-to-head, the CXCR1 inhibitor reparixin showed no effect on TNBC cell viability, whereas SB225002 distinctly reduced viability in a dose-dependent manner and significantly downregulated anti-apoptotic biomarkers such as Bcl-2, cIAP-1, and Survivin [1].

Evidence DimensionCell Viability Reduction
Target Compound DataDose-dependent significant reduction in viability and anti-apoptotic markers
Comparator Or BaselineReparixin: No effect on cell viability
Quantified DifferenceSB225002 actively induces apoptosis in TNBC cells, while CXCR1-specific inhibition fails to do so.
ConditionsTNBC cell lines (e.g., MDA-MB-231) treated for 48 hours and assessed via MTT and colony-forming assays.

Validates the procurement of SB225002 over CXCR1/dual inhibitors for oncology models where CXCR2 drives tumor survival and metastasis.

In Vivo Formulation Compatibility and Solubility

For in vivo applications, SB225002 offers a highly reproducible formulation profile. It achieves a solubility of up to 71.4 mg/mL in anhydrous DMSO. For animal dosing, a standard vehicle system (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) yields a clear, stable working solution at 2 mg/mL . Moisture-contaminated DMSO significantly reduces solubility, making the use of fresh, anhydrous solvents a critical handling requirement.

Evidence DimensionIn Vivo Vehicle Formulation
Target Compound DataClear solution at 2 mg/mL
Comparator Or BaselineAqueous buffers (insoluble/precipitates)
Quantified DifferenceStandardized multi-component vehicle prevents precipitation compared to simple aqueous dilution.
Conditions10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline under sonication.

Reduces formulation guesswork and prevents dosing inconsistencies in costly in vivo murine models.

Pathway-Specific Inhibition of Neutrophil Chemotaxis

SB225002 selectively inhibits neutrophil chemotaxis driven by ELR+ CXC chemokines. It produces a concentration-dependent inhibition of IL-8- and GROα-mediated calcium mobilization with IC50 values of 8 nM and 10 nM, respectively . Crucially, it does not affect chemotaxis induced by other factors like C5a at concentrations up to 330 nM, demonstrating its pathway specificity [1].

Evidence DimensionChemotaxis Inhibition (IC50)
Target Compound Data8-10 nM (IL-8/GROα driven)
Comparator Or Baseline>330 nM (C5a driven)
Quantified DifferenceHighly specific blockade of CXCR2 ligands without impairing alternative chemotactic pathways.
ConditionsHuman and rabbit neutrophil chemotaxis assays in Boyden chambers.

Provides a highly controlled pharmacological tool for acute lung injury and inflammation studies, avoiding broad immunosuppression.

In Vivo Oncology and Metastasis Modeling

Due to its proven ability to reduce cell viability and downregulate anti-apoptotic markers in TNBC and cholangiocarcinoma models, SB225002 is the preferred CXCR2 antagonist for tumor microenvironment research. It is specifically indicated where researchers need to block IL-8-mediated metastasis and tumor growth without the confounding inefficacy seen with CXCR1-biased inhibitors like reparixin [1].

Neutrophil Margination and Acute Lung Injury (ALI) Assays

SB225002 is the benchmark standard for studying neutrophil infiltration in inflammatory models, such as LPS-induced acute lung injury. Its high potency (IC50 = 8-10 nM) against IL-8/GROα-mediated calcium mobilization, combined with its lack of interference with C5a pathways, makes it ideal for isolating CXCR2-dependent immune responses in vivo [2].

Standardized In Vivo Pharmacological Profiling

Supported by validated, clear-solution formulation protocols (e.g., DMSO/PEG300/Tween 80/Saline), SB225002 is highly suited for rigorous dose-response profiling in rodents (typically 2-10 mg/kg i.p.). This established processability ensures reproducible pharmacokinetics, making it a reliable procurement choice for contract research organizations (CROs) and translational labs .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

350.98547 Da

Monoisotopic Mass

350.98547 Da

Heavy Atom Count

21

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SSX8FD4H24

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

SB 225002

Dates

Last modified: 08-15-2023
1: Goda AE, Koyama M, Sowa Y, Elokely KM, Yoshida T, Kim BY, Sakai T. Molecular mechanisms of the antitumor activity of SB225002: a novel microtubule inhibitor. Biochem Pharmacol. 2013 Jun 15;85(12):1741-52. doi: 10.1016/j.bcp.2013.04.011. Epub 2013 Apr 20. PubMed PMID: 23611835.
2: Du M, Qiu Q, Gruslin A, Gordon J, He M, Chan CC, Li D, Tsang BK. SB225002 promotes mitotic catastrophe in chemo-sensitive and -resistant ovarian cancer cells independent of p53 status in vitro. PLoS One. 2013;8(1):e54572. doi: 10.1371/journal.pone.0054572. Epub 2013 Jan 24. PubMed PMID: 23359652; PubMed Central PMCID: PMC3554720.
3: Qu Y, Zhou F, Xu XY. [Selective non-peptide CXCR2 antagonist SB225002 inhibits choroidal neovascularization in rat model]. Zhonghua Yan Ke Za Zhi. 2009 Aug;45(8):742-5. Chinese. PubMed PMID: 20021889.
4: Manjavachi MN, Quintão NL, Campos MM, Deschamps IK, Yunes RA, Nunes RJ, Leal PC, Calixto JB. The effects of the selective and non-peptide CXCR2 receptor antagonist SB225002 on acute and long-lasting models of nociception in mice. Eur J Pain. 2010 Jan;14(1):23-31. doi: 10.1016/j.ejpain.2009.01.007. Epub 2009 Mar 4. PubMed PMID: 19264522.
5: Bento AF, Leite DF, Claudino RF, Hara DB, Leal PC, Calixto JB. The selective nonpeptide CXCR2 antagonist SB225002 ameliorates acute experimental colitis in mice. J Leukoc Biol. 2008 Oct;84(4):1213-21. doi: 10.1189/jlb.0408231. Epub 2008 Jul 24. PubMed PMID: 18653784.

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